molecular formula C27H54F3NO2 B054141 Methyltrioctylammonium trifluoroacetate CAS No. 121107-16-2

Methyltrioctylammonium trifluoroacetate

Cat. No.: B054141
CAS No.: 121107-16-2
M. Wt: 481.7 g/mol
InChI Key: OEDJAKMCWJUAHH-UHFFFAOYSA-M
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Description

Methyltrioctylammonium trifluoroacetate is an ionic liquid with the chemical formula C27H54F3NO2 and a molecular weight of 481.7184 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Methyltrioctylammonium trifluoroacetate can be synthesized through a reaction involving methyltrioctylammonium chloride and trifluoroacetic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

Methyltrioctylammonium trifluoroacetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyltrioctylammonium trifluoroacetate involves its ability to solvate and stabilize various compounds. It interacts with molecular targets through ionic interactions and hydrogen bonding, facilitating reactions and enhancing the stability of reaction intermediates .

Comparison with Similar Compounds

Methyltrioctylammonium trifluoroacetate is unique compared to other ionic liquids due to its specific combination of a methyltrioctylammonium cation and a trifluoroacetate anion. Similar compounds include:

  • Methyltrioctylammonium chloride
  • Methyltrioctylammonium bromide
  • Methyltrioctylammonium acetate

These compounds share similar cationic structures but differ in their anionic components, which can significantly impact their chemical properties and applications .

Properties

IUPAC Name

methyl(trioctyl)azanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.C2HF3O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-2(4,5)1(6)7/h5-25H2,1-4H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDJAKMCWJUAHH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563807
Record name N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-16-2
Record name Methyltrioctylammonium trifluoroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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